molecular formula C8H10N2O2 B8770276 N-(4-Aminophenyl)glycine

N-(4-Aminophenyl)glycine

Cat. No.: B8770276
M. Wt: 166.18 g/mol
InChI Key: KRAWOYVPVQRUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)glycine is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(4-aminoanilino)acetic acid

InChI

InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12)

InChI Key

KRAWOYVPVQRUAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g (5 mmol) of (4-nitrophenyl)glycine is dissolved in 20 ml of ethanol, 5 ml of water and 2.5 ml (2.5 eq) of 5N hydrochloric acid in a 250 ml glass reactor (Paar apparatus). 1 g of palladium-on-charcoal (50% moisture and 10% active) is then introduced. The mixture is hydrogenated under a pressure of approximately 2.76×105 Pa for 1 hour 30 minutes at a temperature of 20° C. After filtering through celite, the filtrate is evaporated to dryness. A white solid is obtained which is taken up in 50 ml of acetone, filtered and dried under vacuum at 40° C. 0.95 g of a white powder is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

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